Cas no 2001791-28-0 (1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)

1-(2-エトキシ-2-メチルプロピル)アゼチジン-2-イルメタンアミンは、アゼチジン環とエトキシメチルプロピル基を有する特異なアミン化合物です。この構造は高い脂溶性と膜透過性を示し、医薬品中間体としての応用が期待されます。特に、中枢神経系標的薬の合成において、血脳関門透過性の向上に寄与する可能性があります。アゼチジン環の剛直性が分子の立体配座を制御し、生体受容体との選択的相互作用を可能にします。エトキシ基の導入により代謝安定性が向上し、in vivoでの半減期延長が予測されます。

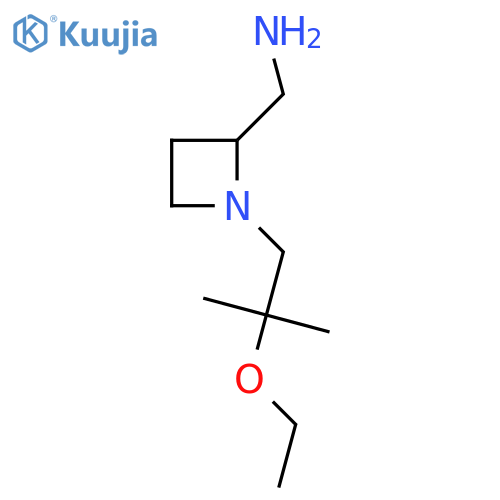

2001791-28-0 structure

商品名:1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine

1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine

- [1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine

- EN300-1280860

- 2001791-28-0

-

- インチ: 1S/C10H22N2O/c1-4-13-10(2,3)8-12-6-5-9(12)7-11/h9H,4-8,11H2,1-3H3

- InChIKey: RESLNKOSUPSWMP-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C)(C)CN1CCC1CN

計算された属性

- せいみつぶんしりょう: 186.173213330g/mol

- どういたいしつりょう: 186.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 38.5Ų

1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1280860-50mg |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1280860-0.1g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 0.1g |

$1320.0 | 2023-06-07 | ||

| Enamine | EN300-1280860-0.5g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 0.5g |

$1440.0 | 2023-06-07 | ||

| Enamine | EN300-1280860-250mg |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 250mg |

$1170.0 | 2023-10-01 | ||

| Enamine | EN300-1280860-0.25g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 0.25g |

$1381.0 | 2023-06-07 | ||

| Enamine | EN300-1280860-2.5g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 2.5g |

$2940.0 | 2023-06-07 | ||

| Enamine | EN300-1280860-5.0g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 5g |

$4349.0 | 2023-06-07 | ||

| Enamine | EN300-1280860-100mg |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 100mg |

$1119.0 | 2023-10-01 | ||

| Enamine | EN300-1280860-2500mg |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 2500mg |

$2492.0 | 2023-10-01 | ||

| Enamine | EN300-1280860-1.0g |

[1-(2-ethoxy-2-methylpropyl)azetidin-2-yl]methanamine |

2001791-28-0 | 1g |

$1500.0 | 2023-06-07 |

1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

2001791-28-0 (1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量